2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide]
Description
2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide] is a disulfide-linked benzamide derivative characterized by two N-(2-hydroxybutyl) substituents. The compound’s structure includes a central disulfide bond (-S-S-) connecting two benzamide moieties, each modified with a 2-hydroxybutyl group.
Properties
CAS No. |
96835-55-1 |
|---|---|
Molecular Formula |
C22H28N2O4S2 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-(2-hydroxybutyl)-2-[[2-(2-hydroxybutylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C22H28N2O4S2/c1-3-15(25)13-23-21(27)17-9-5-7-11-19(17)29-30-20-12-8-6-10-18(20)22(28)24-14-16(26)4-2/h5-12,15-16,25-26H,3-4,13-14H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
BOIPNRZERHMMCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(CC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis[N-(2-hydroxybutyl)benzamide] typically involves the reaction of benzamide derivatives with disulfide linkages. One common method involves the reaction of N-(2-hydroxybutyl)benzamide with a disulfide reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst like triethylamine to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis[N-(2-hydroxybutyl)benzamide] can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
Applications in Chemistry
- Organic Synthesis : 2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide] serves as a versatile reagent in organic synthesis. It can act as a building block for more complex molecules, facilitating the formation of various substituted benzamide derivatives through reactions such as oxidation and substitution.
- Redox Reactions : The compound's ability to form disulfide bonds allows it to participate in redox reactions, which are crucial for synthesizing compounds that require specific oxidation states.
Biological Applications
- Biochemical Studies : The compound is employed in biochemical research to study the formation and reduction of disulfide bonds in proteins. These bonds are essential for protein folding and stability, impacting various biological processes.
- Antimicrobial Activity : Research has indicated that derivatives of dithiobis compounds exhibit antimicrobial properties against a range of bacteria and fungi. For instance, certain synthesized derivatives have shown significant activity against Gram-positive and Gram-negative bacterial strains .
Material Science
- Polymer Chemistry : 2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide] can be utilized in the development of specialty polymers. Its ability to form cross-links through disulfide bonds can enhance the mechanical properties and thermal stability of polymeric materials.
- Antioxidant Properties : Compounds with similar structures have been studied for their antioxidant capabilities. This suggests potential applications in developing materials that require oxidative stability .
Case Study 1: Antimicrobial Evaluation
A study evaluated various synthesized derivatives of dithiobis compounds for their antimicrobial efficacy against multiple strains of bacteria and fungi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antimicrobial agents, highlighting their potential as effective antimicrobial agents.
| Compound | MIC (µM) | Target Strain |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
Case Study 2: Protein Interaction Studies
In biochemical studies, 2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide] was used to investigate disulfide bond dynamics in proteins. The results contributed to understanding how these bonds affect protein structure and function, which is critical for drug design targeting protein interactions.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis[N-(2-hydroxybutyl)benzamide] involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein structure and function. The compound can interact with thiol groups in proteins, leading to the formation or disruption of disulfide bonds, thereby affecting protein folding and stability.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*MIC: Minimum Inhibitory Concentration
Analysis :
- However, indicates that longer acyloxyalkyl chains (e.g., decanoyloxypropyl) significantly boost antibacterial potency against Mycobacterium tuberculosis, suggesting that hydrophobicity is critical for microbial membrane disruption .
- Hydroxyl Group: The hydroxyl moiety in hydroxybutyl and hydroxypropyl derivatives enables hydrogen bonding, improving solubility and target interactions.
Pharmacological Performance
Antiplatelet Activity
KF4939 (hydroxypropyl analog) inhibits collagen- and ADP-induced platelet aggregation in vitro and demonstrates oral efficacy in murine models, reducing pulmonary thrombosis by 80% at 30 mg/kg . The hydroxybutyl derivative, with a longer chain, may exhibit altered pharmacokinetics (e.g., prolonged half-life) but requires empirical validation.
Antibacterial Activity
The decanoyloxypropyl derivative (MIC: 1.56–6.25 μg/mL) outperforms streptomycin and ethambutol against M. tuberculosis . While the hydroxybutyl variant’s activity remains unstudied, its shorter chain length compared to decanoyloxypropyl may limit antibacterial efficacy, highlighting a trade-off between solubility and hydrophobicity.
Biological Activity
2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide] is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound 2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide] features a dithiobis structure that contributes to its reactivity and biological interactions. The presence of the hydroxyl group in the hydroxybutyl moiety enhances its solubility and interaction with biological targets.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of dithiobis compounds. For instance, derivatives similar to 2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide] have shown promising antibacterial activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) : A study reported MIC values ranging from 40 to 50 µg/mL for related compounds against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
- Inhibition Zones : The inhibition zones measured were 29 mm for E. faecalis, indicating strong antibacterial properties .
Antioxidant Activity
The antioxidant potential of dithiobis compounds stems from their ability to scavenge free radicals. Research indicates that such compounds can significantly reduce oxidative stress markers in vitro, suggesting therapeutic applications in oxidative stress-related diseases .
Anti-inflammatory Properties
Compounds similar to 2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide] have been evaluated for their anti-inflammatory effects. Studies show that these compounds can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory conditions .
The biological activity of 2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide] is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammation and microbial growth.
- Cellular Pathway Modulation : It has been observed to modulate pathways related to cell proliferation and apoptosis, particularly in cancer cell lines .
Study on Anticancer Activity
A significant study focused on the anticancer effects of dithiobis derivatives demonstrated that treatment with these compounds led to a marked decrease in cell viability in MCF-7 breast cancer cells. The IC50 values were found to be around 225 µM, indicating substantial cytotoxicity .
Research on Antituberculosis Activity
Another investigation assessed the antituberculosis activity of related compounds, revealing effectiveness against various strains of Mycobacterium tuberculosis. The derivatives exhibited high activity against resistant strains, highlighting their potential as novel therapeutic agents .
Data Summary
Q & A
Q. Methodological Answer :
Mechanistic Validation :
- Perform apoptosis assays (e.g., Annexin V/PI staining) to confirm cell death pathways.
- Compare metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.
Pharmacokinetic Profiling :
- Measure plasma half-life, bioavailability, and tissue distribution in rodent models.
- Adjust dosing regimens to account for rapid clearance.
Species-Specific Differences : Use humanized models or 3D organoids to bridge in vitro-in vivo gaps .
(Basic) What analytical techniques are optimal for quantifying 2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide] in complex biological matrices?
Q. Methodological Answer :
High-Performance Liquid Chromatography (HPLC) :
- Column: C18 reverse-phase.
- Mobile Phase: Acetonitrile/water (70:30) with 0.1% formic acid.
- Detection: UV at 254 nm or MS/MS for higher sensitivity.
Sample Preparation :
- Deproteinize matrices (e.g., plasma) using acetonitrile precipitation.
- Solid-phase extraction (SPE) for low-concentration samples.
Validation : Ensure linearity (R² >0.99), recovery (>80%), and LOQ <10 ng/mL .
(Advanced) What mechanisms underlie the lack of cross-resistance between 2,2'-dithiobis(benzamide) derivatives and conventional antitubercular agents?
Q. Methodological Answer :
Target Identification :
- Use genetic knockout libraries to identify mycobacterial genes essential for compound activity.
- Compare with known targets of rifampicin (RNA polymerase) or isoniazid (InhA).
Resistance Induction :
- Serial passage M. tuberculosis in sub-MIC concentrations of the compound.
- Sequence resistant mutants to identify mutations (e.g., in novel oxidoreductases).
Biochemical Assays : Test inhibition of mycothiol-disulfide redox systems, a potential unique target .
(Basic) What safety protocols are recommended for handling 2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide] in laboratory settings?
Q. Methodological Answer :
Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
Waste Disposal : Collect organic waste separately and incinerate via certified biohazard waste services.
Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with 10% sodium bicarbonate .
(Advanced) How can researchers validate the redox activity of the disulfide bond in this compound?
Q. Methodological Answer :
Spectrophotometric Assays :
- Monitor thiol-disulfide exchange using Ellman’s reagent (DTNB) to quantify free thiols.
- Measure absorbance at 412 nm.
Cyclic Voltammetry : Determine redox potentials in buffered solutions (e.g., PBS, pH 7.4).
Biological Redox Testing : Incubate with mycobacterial lysates and measure glutathione oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
